molecular formula C10H8FNOS B1529491 4-Fluoro-2-(2-methylthiazol-4-yl)phenol CAS No. 1387565-82-3

4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Cat. No. B1529491
M. Wt: 209.24 g/mol
InChI Key: ZPWOYAQNLTWCHB-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(2-methylthiazol-4-yl)phenol”, also known as FMTP, is a chemical compound that belongs to the group of phenolic thiazole derivatives. It has the empirical formula C10H8FNOS and a molecular weight of 209.24 .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(2-methylthiazol-4-yl)phenol” is represented by the SMILES string Cc1nc(cs1)-c2cc(F)ccc2O . This indicates that the compound contains a methylthiazolyl group attached to a fluorophenol group.


Physical And Chemical Properties Analysis

“4-Fluoro-2-(2-methylthiazol-4-yl)phenol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

The fluorogenic labeling agent, derived from 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, demonstrates significant applications in HPLC for the detection of biologically important thiols. This compound reacts selectively and rapidly with thiols, producing fluorescent adducts suitable for separation and detection via reversed-phase HPLC, highlighting its utility in analytical chemistry and pharmaceutical formulations analysis (Gatti et al., 1990).

Fluorescent Chemo-sensing and Imaging

A study on salicylaldehyde-based hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH), showcases the compound's fluorescence "turn on" response towards Al3+ ions. This property is leveraged for selective metal ion sensing over other common ions, demonstrating potential applications in biological imaging and environmental monitoring (Rahman et al., 2017).

Organic Solar Cells Enhancement

In the realm of materials science, the concept of a "molecular lock" employing 4,4'-Biphenol demonstrates the enhancement of efficiency and stability in organic solar cells. This approach highlights the role of hydrogen bonding in improving photovoltaic device performance, showcasing the versatility of fluorine-containing compounds in renewable energy technologies (Cheng et al., 2016).

Environmental Sensing

An excited state intramolecular proton transfer (ESIPT) fluorophore, 2,4-dibenzothiazolylphenol, exhibits emission wavelength tunability sensitive to polar-nonpolar solvent ratios. This property facilitates applications in environmentally sensitive fluorescent probes and white organic light-emitting diodes, underscoring the adaptability of fluorophore-based sensors in detecting environmental changes (Sakai et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-fluoro-2-(2-methyl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWOYAQNLTWCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(2-methylthiazol-4-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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